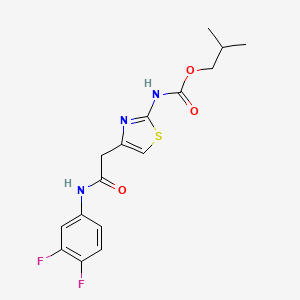

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to Alzheimer's disease and cancer.

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is involved in the synthesis of thiazole and selenazole derivatives with potential antitumor and antifilarial activities. The study by Kumar et al. (1993) reports the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrating significant in vivo antifilarial activity against Acanthocheilonema viteae and inhibiting leukemia L1210 cell proliferation with an IC50 of 3.2 microM. The primary mechanism of cytotoxic activity is mitotic blocking, highlighting its potential in antitumor applications Kumar et al., 1993.

GABA Agonist and Bioisosterism

In the exploration of bioisosterism and GABA (gamma-aminobutyric acid) related compounds, research by Lolli et al. (2006) investigates the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group at GABA receptors. This work identifies weak agonist and partial agonist profiles at GABA(A) receptors, offering insights into nonclassical carboxyl group bioisosterism and its implications for neurological disorder treatments Lolli et al., 2006.

Anti-inflammatory and Analgesic Agents

Research on the synthesis and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents by Shkair et al. (2016) reveals the potential of isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate derivatives in medical applications. This study demonstrates significant in vitro anti-inflammatory activity and suggests a mechanism of action against the COX-2 enzyme, supporting the development of novel anti-inflammatory and analgesic agents Shkair et al., 2016.

Dual EP(2) and EP(3) Agonists with Subtype Selectivity

Kinoshita et al. (2016) discovered cyclic carbamate derivatives that act as potent dual EP2 and EP3 agonists with selectivity against EP1 and EP4 subtypes. These compounds demonstrate significant agonist activity with EC50 values of 10nM or less, offering a structural foundation for developing therapeutic agents targeting prostaglandin receptors with enhanced specificity Kinoshita et al., 2016.

Antibacterial and Antifungal Applications

Ameen and Qasir (2017) focused on the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, highlighting the therapeutic potential of these compounds in antibacterial and antifungal applications. This work suggests the broad applicability of isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate derivatives in addressing various pathological conditions Ameen & Qasir, 2017.

Mécanisme D'action

Target of Action

The primary targets of Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate are currently unknown. This compound contains a 3,4-difluorophenyl group and a thiazole ring, both of which are common motifs in medicinal chemistry . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the 3,4-difluorophenyl group and the thiazole ring suggests that it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or dipole-dipole interactions .

Propriétés

IUPAC Name |

2-methylpropyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c1-9(2)7-24-16(23)21-15-20-11(8-25-15)6-14(22)19-10-3-4-12(17)13(18)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPXWQPVDDRDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)

![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)

![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)